1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl group at the 1-position and a (pyridin-2-yl)methyl substituent on the sulfonamide nitrogen. This structural motif combines electron-withdrawing groups (Cl, CF₃) with a sulfonamide linker, which is often associated with enhanced biological activity and solubility in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O2S/c16-13-5-10(15(17,18)19)6-21-14(13)24-9-12(8-22-24)27(25,26)23-7-11-3-1-2-4-20-11/h1-6,8-9,23H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVGLUSKJKOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the introduction of the trifluoromethyl and chloropyridine groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse chemical transformations:
Sulfonamide Group
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Hydrolysis : Potential cleavage under acidic/basic conditions to form amine intermediates, useful for further derivatization.
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Nucleophilic substitution : Replacement of the sulfonamide group with other nucleophiles (e.g., amines, alcohols) to modulate pharmacokinetics.
Pyridine Ring Substituents
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Chloro group substitution : Reactivity at the pyridine’s C-3 position enables nucleophilic aromatic substitution (e.g., with amines, alkoxides) .
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Trifluoromethyl interactions : Electron-withdrawing effects may influence regioselectivity in subsequent reactions .
Pyrazole Core
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Alkylation : Potential modification at the pyrazole’s nitrogen via alkylation reagents (e.g., alkyl halides) .
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Electrophilic substitution : Reactivity at the pyrazole’s C-4 position, influenced by the sulfonamide group’s electron-withdrawing nature.
Table 2: Functional Group Transformations
Purification and Characterization
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Chromatography : Commonly used for isolating pure product, leveraging the compound’s polar sulfonamide group.
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Crystallization : Recrystallization techniques may exploit the molecule’s solubility profile, influenced by aromatic substituents.
Pharmacological Implications
The trifluoromethyl group’s presence aligns with trends in drug design, where such substituents enhance metabolic stability and lipophilicity . Structural rigidity from the pyridine-pyrazole linkage may favor binding to specific biological targets (e.g., kinases, receptors).
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity :
- Pyrazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and metastasis in preclinical studies .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives, including the target compound, against various cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
- Anti-inflammatory Mechanism Investigation :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole Sulfonamide Derivatives
Compound A : 4-(3-Chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
- Structure : Pyrazole sulfonamide with 3-chlorophenyl and 4-methylphenyl groups.
- Key Differences : Lacks the trifluoromethylpyridinyl moiety and pyridinylmethyl substituent.
Compound B : N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Pyridine- and Trifluoromethyl-Substituted Analogs
Compound C : 1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Structure : Pyrazole with 3-chloropyridinyl and trifluoromethyl groups, but a carboxylic acid replaces the sulfonamide.
- Key Differences : Carboxylic acid introduces acidity, affecting ionization and target interactions.
- Implications : Likely lower bioavailability compared to the sulfonamide-containing target compound .
Compound D : N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
Pyrrole-Based Sulfonamides
Compound E : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide
- Structure : Pyrrole sulfonamide with identical pyridinyl substituents but a dimethylamine group.
- Key Differences : Pyrrole core (5-membered ring with one nitrogen) vs. pyrazole (two adjacent nitrogens).
- Implications : Altered electronic properties and hydrogen-bonding capacity, influencing target selectivity .
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a member of the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazole ring, which is known for its biological significance.
- A trifluoromethyl group that enhances lipophilicity and bioactivity.
- A sulfonamide moiety, often associated with antibacterial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds containing the pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | IC50 = 10 µM |
| Breast Cancer | MDA-MB-231 | IC50 = 12 µM |
| Prostate Cancer | LNCaP | IC50 = 15 µM |
Studies have shown that this compound can inhibit cell growth and induce apoptosis in these cancer cell lines, suggesting that it may serve as a promising lead in cancer therapy .
Antimicrobial Activity
The sulfonamide group in the compound is recognized for its antimicrobial properties. Research has indicated that derivatives of this class can effectively inhibit bacterial growth. The compound demonstrated significant activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings support its potential use in treating bacterial infections .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. In vitro assays revealed:
| Assay Type | Inhibition (%) |
|---|---|
| COX-1 Inhibition | 45% at 10 µM |
| COX-2 Inhibition | 60% at 10 µM |
These results indicate that the compound may be beneficial in managing inflammatory conditions .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It targets specific enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction: The compound promotes programmed cell death in cancer cells through intrinsic pathways.
- Antimicrobial Action: It disrupts bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer, where it was administered to mice bearing MDA-MB-231 tumors. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed .
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic protocols for preparing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide, and how can reaction yields be optimized? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a pyrazole-sulfonamide intermediate with 3-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Yield optimization requires adjusting stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (monitored via TLC/HPLC). Catalytic additives like phase-transfer agents may improve efficiency in heterogeneous systems .
Table 1: Key Reaction Parameters from Literature
| Parameter | Condition (Basic Protocol) | Optimization Strategy |
|---|---|---|
| Solvent | DMF | Switch to DMSO for higher temps |
| Base | K₂CO₃ | Use Cs₂CO₃ for stronger basicity |
| Temperature | RT | Heat to 60°C for faster kinetics |
| Reaction Time | 12–24 hours | Monitor via in situ FTIR/NMR |
Advanced Structural Characterization
Q: How can researchers resolve ambiguities in the structural elucidation of this compound, particularly regarding regiochemistry of the pyrazole ring? A: X-ray crystallography is definitive for confirming regiochemistry . For non-crystalline samples, use 2D NMR (¹H-¹³C HMBC, NOESY) to correlate protons and carbons across the pyrazole and sulfonamide moieties. The trifluoromethyl group’s distinct ¹⁹F NMR signal (~-60 ppm) and splitting patterns aid in assigning substituent positions . Computational modeling (DFT) can predict stable conformers and compare with experimental data .
Bioactivity Testing and Data Contradictions
Q: How should researchers design assays to evaluate this compound’s bioactivity, and how can conflicting data from different studies be reconciled? A: Prioritize target-specific assays (e.g., enzyme inhibition for agrochemical potential or receptor-binding studies for medicinal applications ). For agrochemical screening, use in vitro acetylcholinesterase or ALS enzyme assays . Conflicting bioactivity data may arise from impurities (e.g., unreacted starting materials) or assay conditions (pH, co-solvents). Validate purity via HPLC (>98%) and replicate assays across multiple cell lines or enzymatic isoforms .
Mechanistic Studies
Q: What experimental strategies are recommended for studying the compound’s interaction with biological targets, such as enzymes or receptors? A: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . For enzyme targets, perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive). Mutagenesis studies can identify critical binding residues, while molecular docking (using cryo-EM or X-ray structures) predicts binding poses .
Analytical Method Development
Q: How can advanced spectroscopic techniques improve detection limits for trace impurities in synthesized batches? A: LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for low-abundance byproducts . High-resolution mass spectrometry (HRMS) identifies impurities via exact mass matching. For halogenated byproducts, use ICP-MS to quantify residual chlorine/fluorine .
Isomer Identification
Q: What methodologies differentiate positional isomers arising during synthesis, such as alternative pyrazole-substitution patterns? A: Chiral HPLC with a polysaccharide column resolves enantiomers, while ion-mobility MS separates diastereomers . Computational NMR shift prediction (e.g., ACD/Labs) matches experimental spectra to distinguish isomers .
Stability Studies
Q: How should researchers assess the compound’s stability under varying environmental conditions? A: Conduct forced degradation studies:
- Thermal: Heat at 40–80°C for 1–4 weeks .
- Hydrolytic: Expose to pH 1–13 buffers .
- Oxidative: Treat with H₂O₂ or radical initiators.
Monitor degradation via UPLC-PDA and identify products using HRMS.
Table 2: Common Degradation Pathways
| Condition | Major Degradation Product | Detection Method |
|---|---|---|
| Acidic (pH 1) | Desulfonated pyrazole | LC-MS, ¹H NMR |
| Alkaline (pH 13) | Hydrolyzed trifluoromethyl group | ¹⁹F NMR, FTIR |
| UV Light | Photo-oxidized pyridyl moiety | HPLC-DAD, HRMS |
Computational Modeling
Q: How can molecular dynamics (MD) simulations improve understanding of the compound’s behavior in solution? A: MD simulations (e.g., AMBER or GROMACS) model solvation effects, conformational flexibility, and membrane permeability. Pair with free-energy perturbation (FEP) to predict binding ΔG values for receptor interactions .
Metabolic Pathway Analysis
Q: What in vitro assays are suitable for preliminary metabolic stability assessment? A: Use liver microsomes (human/rat) with NADPH cofactor to measure half-life. LC-MS identifies phase I metabolites (oxidation, dehalogenation). For phase II metabolism, incubate with UDP-glucuronosyltransferase .
Troubleshooting Synthesis Challenges
Q: How can researchers address low yields or impurity formation during the final sulfonamide coupling step? A: Common issues include incomplete activation of the sulfonyl chloride intermediate. Pre-activate with EDCI/HOBt or use Schotten-Baumann conditions (aqueous base) for efficient coupling . For persistent impurities, employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
